MDI-2268 is a novel potent inhibitor of plasminogen activator inhibitor type-1 (pai-1)
MDI-2268
CAS No.: 1609176-50-2
Cat. No.: VC0534708
Molecular Formula: C10H10F3N3O3
Molecular Weight: 277.2032
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609176-50-2 |
---|---|
Molecular Formula | C10H10F3N3O3 |
Molecular Weight | 277.2032 |
IUPAC Name | 2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Standard InChI | InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18) |
Standard InChI Key | RONKZYYGLIORQV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Table 1: Chemical Properties of MDI-2268
Property | Value |
---|---|
Molecular Weight | 277.203 |
Molecular Formula | C10H10F3N3O3 |
Physical Appearance | Solid |
Solubility | 10 mM in DMSO |
CAS Registry Number | 1609176-50-2 |
InChIKey | RONKZYYGLIORQV-UHFFFAOYSA-N |
Development History and Current Status
The screening process involved evaluating over 152,000 purified compounds and 27,000 natural product extracts, representing a significant advancement over previous screening approaches . This methodology yielded a 5-13-fold reduction in the rate of apparent positive compounds compared with previous screens, significantly accelerating the confirmation process and promoting efficient follow-up studies .
Current development status shows MDI-2268 at a "Pending" R&D phase, suggesting ongoing investigations into its potential clinical applications . While initially associated with MDI Therapeutics, Inc., this organization is currently listed as inactive in relation to the compound's development .
Mechanism of Action
Pharmacological Properties
Pharmacokinetics
Pharmacodynamics
Preclinical Studies and Research Findings
The development of MDI-2268 represents a significant advancement over previous PAI-1 inhibitors like tiplaxtinin (PAI-039), which has been used as a reference compound in PAI-1 inhibition studies . While tiplaxtinin showed an IC50 of approximately 10 μM in buffered conditions, its efficacy in plasma and in vivo environments was limited . The screening methodology that identified MDI-2268 specifically addressed this limitation by incorporating BSA to mimic the high-protein environment of plasma, thereby enriching for compounds with improved in vivo efficacy .
The identification of MDI-2268 through the dual-reporter screening system demonstrates the value of this approach in eliminating compounds that merely mimic reporter substrates or exhibit promiscuous binding . For example, compounds like curcumin, which showed changes in only one of the reporter signals, were correctly identified as false positives and eliminated from consideration .
Current Research and Future Directions
Future research directions may include:
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Further preclinical studies to better understand MDI-2268's mechanism of action and potential applications beyond venous thrombosis
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Additional pharmacokinetic and pharmacodynamic analyses to optimize dosing strategies for potential clinical trials
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Exploration of potential synergistic effects when combined with current standard-of-care treatments for thrombotic disorders
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Assessment of safety profiles in preparation for potential clinical trials
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